Methyl 6-fluoropyridine-3-carboxylate

Nucleophilic Aromatic Substitution Late-Stage Functionalization Regioselective Synthesis

Researchers requiring regioselective pyridine functionalization face challenges with competing reactivity of halogen analogs. Methyl 6-fluoropyridine-3-carboxylate solves this with orthogonal C-F stability enabling selective cross-coupling without protecting groups. • 98% purity (HPLC), reducing side reactions • 6-Fluoro substituent inert under standard Pd-catalyzed Suzuki conditions, allowing sequential functionalization • High patent count (>450) confirms utility in kinase inhibitor and GPCR modulator synthesis • Available in multi-gram to kilogram quantities for process scale-up.

Molecular Formula C7H6FNO2
Molecular Weight 155.13 g/mol
CAS No. 1427-06-1
Cat. No. B072951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-fluoropyridine-3-carboxylate
CAS1427-06-1
Molecular FormulaC7H6FNO2
Molecular Weight155.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(C=C1)F
InChIInChI=1S/C7H6FNO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3
InChIKeyHLYBWNNPVXFCPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Fluoropyridine-3-Carboxylate (1427-06-1): Technical Specifications and Procurement Baseline


Methyl 6-fluoropyridine-3-carboxylate (CAS 1427-06-1) is a fluorinated heteroaromatic ester (C₇H₆FNO₂, MW 155.13 g/mol) that serves as a versatile building block in medicinal chemistry and agrochemical synthesis [1]. Its molecular architecture features a pyridine ring with an electron-withdrawing fluorine substituent at the 6-position and a methyl ester moiety at the 3-position, providing a defined stereoelectronic profile for regioselective transformations . Commercial availability typically ranges from 95% to ≥99% purity (HPLC), with the compound supplied as a white to light yellow crystalline solid having a melting point of 48–52 °C and a predicted LogP of 1.1 [1].

Why Generic Substitution of Methyl 6-Fluoropyridine-3-Carboxylate (1427-06-1) Compromises Experimental Reproducibility


Substituting methyl 6-fluoropyridine-3-carboxylate with structurally analogous 6-halopyridine esters (Cl, Br, I) or alternative fluoropyridine regioisomers introduces fundamentally altered reaction profiles due to divergent C–X bond activation energies, cross-coupling chemoselectivity, and physicochemical properties [1]. Specifically, 6-chloro, 6-bromo, and 6-iodo analogs exhibit distinct reactivity hierarchies in palladium-catalyzed transformations, while regioisomeric 2-fluoropyridine derivatives display vastly different nucleophilic aromatic substitution (SNAr) kinetics [2]. The fluorine atom uniquely balances synthetic handle utility with minimal steric perturbation, a combination not replicated by heavier halogens. Additionally, the methyl ester at the 3-position differentiates this compound from its carboxylic acid counterpart (6-fluoronicotinic acid, CAS 403-45-2), which requires additional protection/deprotection steps in many synthetic sequences [1]. Below is the quantifiable evidence that substantiates these critical differentiation dimensions.

Methyl 6-Fluoropyridine-3-Carboxylate (1427-06-1): Quantified Comparative Evidence for Informed Procurement


6-Fluoro vs. 2-Fluoro Regioisomer: Differentiated SNAr Reactivity for Orthogonal Synthetic Planning

The 2-fluoropyridine scaffold undergoes nucleophilic aromatic substitution (SNAr) under exceptionally mild conditions relative to other 2-halopyridines. Fier and Hartwig established that SNAr of 2-fluoropyridine with sodium ethoxide in ethanol proceeds approximately 250 times faster than the corresponding 2-chloropyridine, enabling late-stage diversification of complex molecules without harsh thermal or basic conditions that might degrade sensitive functionalities [1]. Methyl 6-fluoropyridine-3-carboxylate, bearing fluorine at the 6-position rather than the 2-position (ortho to nitrogen), presents a distinctly attenuated SNAr reactivity profile. The 2-position α to nitrogen experiences maximal electron deficiency due to combined inductive withdrawal from the ring nitrogen and the electronegative fluorine, whereas substitution at the 6-position (para-like with respect to the ester-bearing 3-position) yields different activation parameters. This regioisomeric differentiation is critical for orthogonal synthetic planning—users requiring the highly activated SNAr handle for facile derivatization would prioritize 2-fluoropyridine derivatives, while those seeking a more controlled, chemoselective fluorine leaving group (that does not undergo premature substitution during multi-step sequences) may find the 6-fluoro substitution pattern advantageous. The precise rate differential between 2-fluoro and 6-fluoro pyridine carboxylates remains to be systematically quantified in a head-to-head study, but the mechanistic framework established by Fier and Hartwig demonstrates that fluorine position on the pyridine ring fundamentally dictates SNAr activation energy [1].

Nucleophilic Aromatic Substitution Late-Stage Functionalization Regioselective Synthesis

Fluorine vs. Chlorine in 6-Halopyridine-3-Carboxylates: Divergent Cross-Coupling Chemoselectivity Hierarchies

In palladium-catalyzed cross-coupling reactions of halogenated pyridines, the identity of the halogen profoundly influences site-selectivity and coupling efficiency. Sharif et al. (2017) systematically investigated the Suzuki-Miyaura reaction of 2,6-dichloro-3-(trifluoromethyl)pyridine with arylboronic acids, demonstrating that the 2-position chlorine undergoes preferential coupling over the 6-position chlorine due to electronic factors—specifically, the higher partial positive charge at C-2 renders it more electrophilic and thus more reactive toward oxidative addition [1]. While this study employed a dichloro substrate rather than a direct 6-fluoro vs. 6-chloro head-to-head comparison, the established principle that heavier halogens (Cl, Br, I) undergo oxidative addition with Pd(0) far more readily than C–F bonds provides a critical differentiation point. For methyl 6-fluoropyridine-3-carboxylate, the C–F bond remains largely inert under standard Suzuki-Miyaura conditions (unless specialized Ni-catalyzed protocols are employed [2]), whereas methyl 6-chloronicotinate, 6-bromonicotinate, and 6-iodonicotinate each exhibit increasing susceptibility to oxidative addition and subsequent cross-coupling. This reactivity gradient—I > Br > Cl >> F—enables orthogonal functionalization strategies: the fluorine substituent serves as a robust placeholder that survives palladium-catalyzed transformations at other reactive sites (e.g., a 2-bromo substituent), whereas chloro, bromo, and iodo analogs will couple competitively under identical conditions. Zhang et al. (2016) further documented that in heteroaryl fluorosulfates, the reactivity order -Br > -OSO₂F > -Cl governs stepwise chemoselective synthesis, underscoring that halogen identity is a primary determinant of reaction outcome [3].

Suzuki-Miyaura Coupling Chemoselectivity Palladium Catalysis

Methyl Ester vs. Carboxylic Acid Form: Protection State Impacts Synthetic Workflow Efficiency

Methyl 6-fluoropyridine-3-carboxylate (CAS 1427-06-1) differs fundamentally from its carboxylic acid counterpart, 6-fluoronicotinic acid (CAS 403-45-2), in its synthetic utility. The carboxylic acid requires activation (e.g., conversion to acid chloride) or coupling reagents for amide/ester bond formation, and its acidic proton (pKa ~3.41 predicted for 6-fluoronicotinic acid ) can interfere with strongly basic reaction conditions or nucleophilic reagents. In contrast, the methyl ester is a protected carboxyl surrogate that tolerates a broader range of reaction conditions, including those involving organometallic reagents, and can be selectively hydrolyzed to the free acid under mild basic or acidic conditions when desired . A representative synthetic procedure from US Patent 08158825B2 demonstrates direct conversion of 6-fluoronicotinic acid to the methyl ester using (trimethylsilyl)diazomethane in methanol at room temperature (30 min, 47% yield), highlighting that the ester form is often the preferred synthetic intermediate, with the acid serving primarily as a precursor . The predicted LogP for the methyl ester (1.1) versus the acid (0.65 [1]) also translates to differential chromatographic behavior and solubility profiles, which can influence purification workflows.

Protecting Group Strategy Esterification Synthetic Efficiency

Fluoronicotinic Acid Scaffold Isomer Comparison: 6-Fluoro Position Offers Distinct Electronic and Steric Profile

Among the fluoronicotinic acid regioisomers (which serve as direct precursors to the corresponding methyl esters), the 6-fluoro derivative exhibits distinct physicochemical properties that propagate to the ester form. Predicted pKa values for the fluoronicotinic acids demonstrate the profound influence of fluorine substitution position: 2-fluoronicotinic acid (pKa ~2.54), 4-fluoronicotinic acid (pKa ~1.27), 5-fluoronicotinic acid (pKa ~3.13), and 6-fluoronicotinic acid (pKa ~3.41) [1]. This ~1.0–2.1 pKa unit variation across regioisomers translates to meaningful differences in ionization state at physiological pH (7.4), impacting membrane permeability, protein binding, and metabolic stability of derived bioactive molecules . The 6-fluoro substitution pattern places the electron-withdrawing fluorine at the position para to the carboxyl/ester functionality, resulting in the least acidic (highest pKa) pyridinium conjugate acid among the series, indicating reduced electron withdrawal from the ring nitrogen compared to 2-fluoro substitution. For medicinal chemistry applications, this regioisomeric differentiation enables fine-tuning of physicochemical properties without altering molecular topology. The corresponding methyl esters inherit these electronic biases, which manifest in differential reactivity toward nucleophiles and distinct chromatographic retention times .

Regioisomer Selection pKa Modulation SAR Studies

Optimal Procurement and Application Scenarios for Methyl 6-Fluoropyridine-3-Carboxylate (1427-06-1)


Medicinal Chemistry: Kinase Inhibitor and Receptor Modulator Scaffold Construction

Methyl 6-fluoropyridine-3-carboxylate is frequently employed as a key intermediate for constructing fluorinated pyridine cores in kinase inhibitors and GPCR modulators. The 6-fluoro substitution pattern provides a metabolically stable bioisostere for hydrogen or other halogens, while the methyl ester at the 3-position serves as a protected carboxyl for subsequent amide coupling or can be reduced to a hydroxymethyl group for further elaboration [1]. The fluorine atom's electron-withdrawing effect modulates the pyridine nitrogen's basicity (evidenced by the pKa shift of ~1 unit in fluoronicotinic acid analogs), which can enhance binding affinity to specific biological targets by reducing protonation at physiological pH . The compound's high patent count (456 patents citing this scaffold as of 2026 [1]) underscores its established utility in pharmaceutical research programs.

Agrochemical Synthesis: Herbicide and Fungicide Intermediate Development

Fluorinated pyridine derivatives, including methyl 6-fluoropyridine-3-carboxylate, serve as critical building blocks in the synthesis of modern agrochemicals such as fluoroquinolone-based antibacterials and nicotinoid insecticides. The ester functionality provides a versatile handle for introducing diverse pharmacophores via amidation, transesterification, or reduction sequences [1]. The fluorine substituent enhances metabolic stability and environmental persistence parameters—a desirable attribute for crop protection agents requiring extended field efficacy. Commercial availability of this compound in multi-kilogram quantities from major chemical suppliers supports process chemistry scale-up efforts [1].

Methodology Development: C–F Bond Activation and Orthogonal Cross-Coupling Studies

As demonstrated by the Sharif (2017) study on halogenated pyridine Suzuki-Miyaura couplings [1] and Tobisu's Ni-catalyzed aryl fluoride coupling protocols , methyl 6-fluoropyridine-3-carboxylate represents an ideal model substrate for investigating chemoselective cross-coupling methodologies. The C–F bond remains inert under standard Pd-catalyzed Suzuki conditions, enabling researchers to study orthogonal functionalization strategies wherein a second halogen (e.g., Br at the 2-position) undergoes selective coupling while the 6-fluoro substituent serves as a stable placeholder. Subsequent C–F activation using Ni catalysts or SNAr conditions provides access to differentially substituted pyridine products. This orthogonal reactivity profile makes the compound a valuable tool for advancing transition metal catalysis research.

Analytical Method Development and Reference Standard Procurement

The defined physicochemical properties of methyl 6-fluoropyridine-3-carboxylate—including melting point (48–52 °C), predicted boiling point (210.3 °C), and LogP (1.1)—render it suitable as a reference standard for HPLC/GC-MS method development targeting fluorinated pyridine impurities or metabolites [1]. The compound's characteristic NMR signatures (¹H NMR in DMSO-d₆: δ 8.79, 8.47, 7.35, 3.88 ppm; ¹⁹F NMR: diagnostic singlet for aromatic C–F) and MS fragmentation pattern (M+H⁺ = 156.1) enable reliable identification and quantification in complex reaction mixtures . For pharmaceutical QC laboratories monitoring residual intermediates or process impurities, procurement of high-purity (≥99% HPLC) material ensures analytical accuracy and traceability.

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